Cas no 1251602-74-0 (N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide)

N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide structure
1251602-74-0 structure
商品名:N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide
CAS番号:1251602-74-0
MF:C20H15ClN4O2S2
メガワット:442.941700220108
CID:5855167
PubChem ID:49665674

N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide
    • N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
    • F3406-8051
    • AKOS024485712
    • 1251602-74-0
    • N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
    • N-[(3-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
    • インチ: 1S/C20H15ClN4O2S2/c21-14-5-1-4-13(10-14)11-23-17(26)12-29-20-15(6-2-8-22-20)19-24-18(25-27-19)16-7-3-9-28-16/h1-10H,11-12H2,(H,23,26)
    • InChIKey: DNRFIFCVLHEJBC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CNC(CSC1C(=CC=CN=1)C1=NC(C2=CC=CS2)=NO1)=O

計算された属性

  • せいみつぶんしりょう: 442.0324958g/mol
  • どういたいしつりょう: 442.0324958g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 134Ų

N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-8051-10μmol
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-8051-15mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
15mg
$89.0 2023-09-10
Life Chemicals
F3406-8051-3mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
3mg
$63.0 2023-09-10
Life Chemicals
F3406-8051-2μmol
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-8051-20mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
20mg
$99.0 2023-09-10
Life Chemicals
F3406-8051-2mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
2mg
$59.0 2023-09-10
Life Chemicals
F3406-8051-4mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
4mg
$66.0 2023-09-10
Life Chemicals
F3406-8051-5mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
5mg
$69.0 2023-09-10
Life Chemicals
F3406-8051-20μmol
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-8051-25mg
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
1251602-74-0
25mg
$109.0 2023-09-10

N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 関連文献

N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1251602-74-0 and Product Name: N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide

Compound with the CAS number 1251602-74-0 and the product name N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further exploration in therapeutic interventions.

The molecular framework of this compound includes a 3-chlorophenyl moiety, which is known for its ability to enhance binding affinity and metabolic stability. This feature is particularly relevant in the design of small-molecule drugs where pharmacokinetic properties are critical. Additionally, the sulfanyl group introduces a polar characteristic that can improve solubility and bioavailability, making it more amenable to formulation into viable drug candidates.

One of the most intriguing aspects of this compound is its incorporation of a thiophen-2-yl group, which is commonly found in bioactive molecules due to its ability to modulate biological pathways. Thiophenes have been extensively studied for their role in anti-inflammatory, antimicrobial, and anticancer applications. In this context, the 1,2,4-oxadiazole ring further enhances the compound's potential by providing additional sites for interaction with biological targets. This heterocycle is known for its stability and versatility in drug design, often serving as a scaffold for developing novel therapeutics.

The pyridinyl moiety present in the compound's structure adds another layer of complexity and functionality. Pyridines are widely recognized for their role in medicinal chemistry due to their ability to act as pharmacophores in various drug classes. The specific arrangement of atoms in this compound's structure suggests that it may interact with enzymes or receptors involved in critical biological processes. This makes it a valuable candidate for further investigation into potential therapeutic applications.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of complex compounds like this one with greater accuracy. By leveraging these tools, scientists can identify potential binding sites and optimize the compound's structure for improved efficacy. The integration of machine learning algorithms has further accelerated the process of drug discovery by enabling rapid screening of large libraries of compounds.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the process. These methods not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties relevant to several therapeutic areas. Its unique structural features may allow it to modulate pathways associated with neurological disorders, cancer, and inflammatory diseases. While more extensive research is needed to fully elucidate its mechanisms of action, these initial findings are encouraging and warrant further investigation.

The development of novel drug candidates is a highly collaborative effort that involves interdisciplinary teams of chemists, biologists, pharmacologists, and clinicians. The integration of expertise from these fields ensures that compounds like this one are thoroughly evaluated for safety and efficacy before moving into clinical trials. This collaborative approach has been instrumental in bringing new therapies to market and improving patient outcomes.

The regulatory landscape for new drug development continues to evolve, emphasizing transparency and rigorous testing to ensure patient safety. Companies engaged in pharmaceutical research must navigate these regulations carefully to bring innovative therapies to patients who need them most. The potential of compounds like N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide underscores the importance of continued investment in research and development within the pharmaceutical industry.

As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact selectively with disease-causing targets. The field of medicinal chemistry continues to benefit from interdisciplinary collaboration and technological innovation, paving the way for more effective treatments. Compounds like this one represent a testament to the power of chemical research in addressing complex health challenges.

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